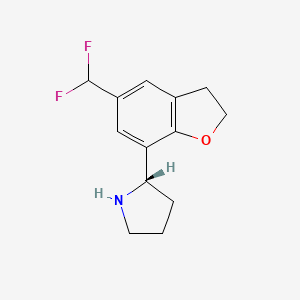
(S)-2-(5-(Difluoromethyl)-2,3-dihydrobenzofuran-7-yl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(5-(Difluoromethyl)-2,3-dihydrobenzofuran-7-yl)pyrrolidine is a chiral compound that features a difluoromethyl group attached to a dihydrobenzofuran ring, which is further connected to a pyrrolidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(5-(Difluoromethyl)-2,3-dihydrobenzofuran-7-yl)pyrrolidine typically involves the difluoromethylation of a suitable precursor. One common method involves the use of S-(difluoromethyl)sulfonium salts, which react with aliphatic alcohols to form the corresponding alkyl difluoromethyl ethers under mild reaction conditions . The reaction conditions are generally mild, and the yields are good to excellent.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes such as batch or flow processes. The use of fluorinated diazoalkanes in cycloaddition reactions has been reported as a complementary approach for the synthesis of fluorinated compounds . These methods allow for the safe and scalable production of the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-(5-(Difluoromethyl)-2,3-dihydrobenzofuran-7-yl)pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can be used to modify the functional groups.
Substitution: The difluoromethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve standard laboratory techniques.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a difluoromethyl ketone, while reduction could produce a difluoromethyl alcohol.
Wissenschaftliche Forschungsanwendungen
(S)-2-(5-(Difluoromethyl)-2,3-dihydrobenzofuran-7-yl)pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Wirkmechanismus
The mechanism of action of (S)-2-(5-(Difluoromethyl)-2,3-dihydrobenzofuran-7-yl)pyrrolidine involves its interaction with specific molecular targets. For example, it may act as an inhibitor or activator of certain enzymes, affecting their activity and downstream pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butanesulfinamide: Used in the synthesis of N-heterocycles via sulfinimines.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Used in promoting organic transformations.
Uniqueness
(S)-2-(5-(Difluoromethyl)-2,3-dihydrobenzofuran-7-yl)pyrrolidine is unique due to its specific combination of a difluoromethyl group with a dihydrobenzofuran and pyrrolidine moiety. This unique structure imparts specific chemical and physical properties that are valuable in various applications, particularly in pharmaceuticals and materials science.
Eigenschaften
Molekularformel |
C13H15F2NO |
|---|---|
Molekulargewicht |
239.26 g/mol |
IUPAC-Name |
(2S)-2-[5-(difluoromethyl)-2,3-dihydro-1-benzofuran-7-yl]pyrrolidine |
InChI |
InChI=1S/C13H15F2NO/c14-13(15)9-6-8-3-5-17-12(8)10(7-9)11-2-1-4-16-11/h6-7,11,13,16H,1-5H2/t11-/m0/s1 |
InChI-Schlüssel |
YMFRPJNYKSICDP-NSHDSACASA-N |
Isomerische SMILES |
C1C[C@H](NC1)C2=CC(=CC3=C2OCC3)C(F)F |
Kanonische SMILES |
C1CC(NC1)C2=CC(=CC3=C2OCC3)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-((1S,2S,4S)-Bicyclo[2.2.1]hept-5-en-2-yl)ethyl)-5-((2,4-difluorophenoxy)methyl)isoxazole-3-carboxamide](/img/structure/B12942391.png)
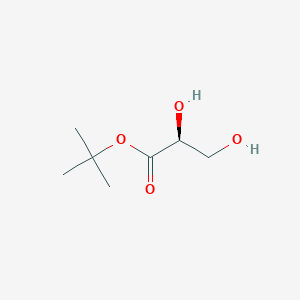
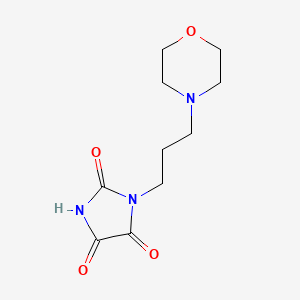
![2-Bromo-7-(3-chlorophenoxy)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B12942407.png)
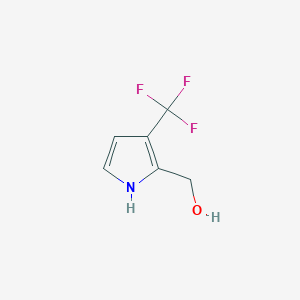
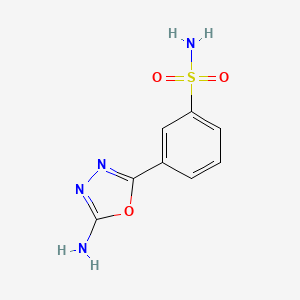
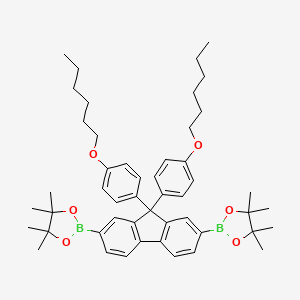
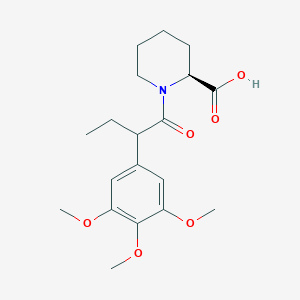
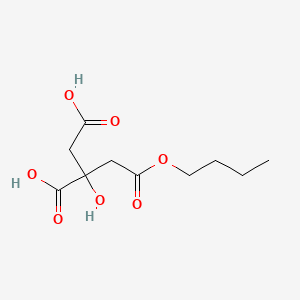
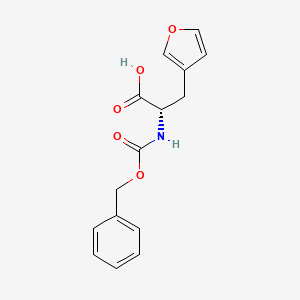
![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12942439.png)

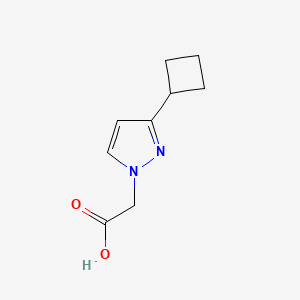
![2H-Imidazo[5,1-B][1,3]oxazine](/img/structure/B12942456.png)
